5-Chloro-N-methylbenzo[d]oxazol-2-amine
Overview
Description
5-Chloro-N-methylbenzo[d]oxazol-2-amine, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxazole derivatives, including 5-chloro-2-methylamino-benzoxazole, can be synthesized using various methods. One common approach involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts . For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-methylbenzo[d]oxazol-2-amine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome and product yield.
Major Products Formed: The major products formed from the reactions of benzoxazole derivatives depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
5-Chloro-N-methylbenzo[d]oxazol-2-amine, has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . Additionally, benzoxazole derivatives are employed in the synthesis of functional materials and as intermediates in various chemical reactions .
Mechanism of Action
The mechanism of action of benzoxazole, 5-chloro-2-methylamino-, involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, while the oxygen and nitrogen atoms in the oxazole ring can engage in hydrogen bonding . These interactions enable the compound to modulate the activity of enzymes and proteins involved in various biological processes, such as DNA topoisomerases, protein kinases, and histone deacetylases .
Comparison with Similar Compounds
5-Chloro-N-methylbenzo[d]oxazol-2-amine, can be compared with other similar compounds, such as benzisoxazole and benzimidazole derivatives . While all these compounds share a heterocyclic structure, benzoxazole derivatives are unique due to their broad substrate scope and functionalization potential . This uniqueness allows benzoxazole derivatives to exhibit a wide range of biological activities and makes them valuable in drug discovery and development .
List of Similar Compounds:- Benzisoxazole derivatives
- Benzimidazole derivatives
- Imidazole derivatives
- Pyrazole derivatives
Properties
IUPAC Name |
5-chloro-N-methyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDFYLCJMXKBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214045 | |
Record name | Benzoxazole, 5-chloro-2-methylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-24-7 | |
Record name | Benzoxazole, 5-chloro-2-methylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolamine, 5-chloro-N-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro-2-methylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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